molecular formula C7H6ClNOS B1272650 2-(Methylthio)nicotinoyl chloride CAS No. 97936-43-1

2-(Methylthio)nicotinoyl chloride

Cat. No.: B1272650
CAS No.: 97936-43-1
M. Wt: 187.65 g/mol
InChI Key: OCEMBWMMHUSVMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)nicotinoyl chloride is a chemical compound with the molecular formula C₇H₆ClNOS. It is a yellowish crystalline powder that is soluble in organic solvents. This compound belongs to the class of nicotinoyl chlorides and has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)nicotinoyl chloride typically involves the chlorination of 2-(Methylthio)nicotinic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the corresponding acyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chlorination reactions using thionyl chloride or other chlorinating agents under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)nicotinoyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it can hydrolyze to form 2-(Methylthio)nicotinic acid.

    Oxidation and Reduction:

Common Reagents and Conditions

    Thionyl Chloride (SOCl₂): Used for the chlorination of 2-(Methylthio)nicotinic acid.

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Water: For hydrolysis reactions.

Major Products Formed

    Amides, Esters, and Thioesters: Formed from substitution reactions with nucleophiles.

    2-(Methylthio)nicotinic Acid: Formed from hydrolysis.

Scientific Research Applications

2-(Methylthio)nicotinoyl chloride has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylthio)nicotinoyl chloride is not well-documented. its reactivity is primarily due to the presence of the acyl chloride group, which makes it highly reactive towards nucleophiles. This reactivity allows it to form various derivatives that can interact with biological targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)pyridine-3-carbonyl chloride
  • 2-(Methylthio)nicotinic acid

Uniqueness

2-(Methylthio)nicotinoyl chloride is unique due to its specific structure, which includes a methylthio group attached to the nicotinoyl chloride.

Properties

IUPAC Name

2-methylsulfanylpyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNOS/c1-11-7-5(6(8)10)3-2-4-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEMBWMMHUSVMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379068
Record name 2-(Methylsulfanyl)pyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97936-43-1
Record name 2-(Methylsulfanyl)pyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylthio)nicotinoyl chloride
Reactant of Route 2
Reactant of Route 2
2-(Methylthio)nicotinoyl chloride
Reactant of Route 3
Reactant of Route 3
2-(Methylthio)nicotinoyl chloride
Reactant of Route 4
Reactant of Route 4
2-(Methylthio)nicotinoyl chloride
Reactant of Route 5
Reactant of Route 5
2-(Methylthio)nicotinoyl chloride
Reactant of Route 6
Reactant of Route 6
2-(Methylthio)nicotinoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.